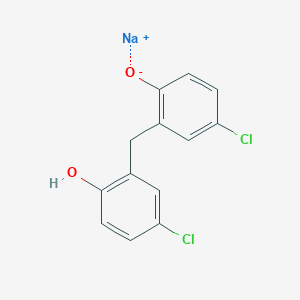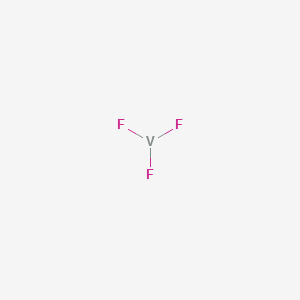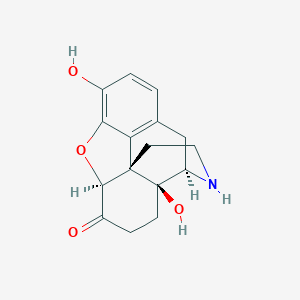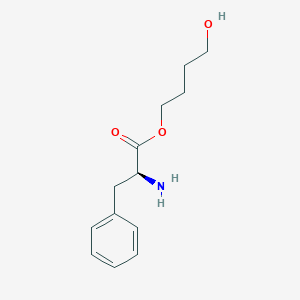
Phenylalanine 4-hydroxybutyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylalanine 4-hydroxybutyl ester is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a derivative of phenylalanine, an essential amino acid that plays a crucial role in protein synthesis. This compound is synthesized through a specific method and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
Phenylalanine 4-hydroxybutyl ester works by modulating various biochemical pathways in the body. It has been shown to increase the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammatory response in the body. It also has antioxidant properties, which protect the body against oxidative stress.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models. It also has anti-inflammatory properties, which make it a potential therapeutic agent for the treatment of various inflammatory diseases. Additionally, it has neuroprotective properties, which protect the brain against damage caused by oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Phenylalanine 4-hydroxybutyl ester has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, it may have different effects in different animal models, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for the study of Phenylalanine 4-hydroxybutyl ester. One potential direction is the investigation of its use in the treatment of various neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease. Additionally, its potential use as an anti-inflammatory agent in various inflammatory diseases such as arthritis and multiple sclerosis can be explored. Further studies can also investigate its long-term effects and potential side effects to ensure its safety for human use.
Conclusion:
This compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is synthesized through a specific method and has been shown to have various biochemical and physiological effects. Its mechanism of action is well understood, and it has been extensively studied for its potential use in the treatment of various diseases. While there are limitations to its use in lab experiments, its potential therapeutic applications make it an exciting area of research for the future.
Méthodes De Synthèse
Phenylalanine 4-hydroxybutyl ester is synthesized through a multi-step process that involves the reaction of phenylalanine with butanol and hydroxylamine. The reaction takes place in the presence of a catalyst and under specific conditions such as temperature and pressure. The resulting product is purified through various techniques such as chromatography and recrystallization to obtain a high-quality product.
Applications De Recherche Scientifique
Phenylalanine 4-hydroxybutyl ester has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, neuroprotective, and antioxidant properties. It is also being investigated for its potential use in the treatment of various diseases such as Alzheimer's, Parkinson's, and Huntington's disease. Additionally, this compound has been shown to have a positive effect on cognitive function and memory.
Propriétés
| 136680-70-1 | |
Formule moléculaire |
C13H19NO3 |
Poids moléculaire |
237.29 g/mol |
Nom IUPAC |
4-hydroxybutyl (2S)-2-amino-3-phenylpropanoate |
InChI |
InChI=1S/C13H19NO3/c14-12(10-11-6-2-1-3-7-11)13(16)17-9-5-4-8-15/h1-3,6-7,12,15H,4-5,8-10,14H2/t12-/m0/s1 |
Clé InChI |
RPIZQTCVTPOZFI-LBPRGKRZSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)OCCCCO)N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)OCCCCO)N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)OCCCCO)N |
| 136680-70-1 | |
Synonymes |
Phe-HBE phenylalanine 4-hydroxybutyl este |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Methylphenyl)sulfonyl]propanoic acid](/img/structure/B159314.png)
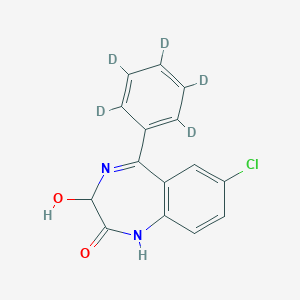



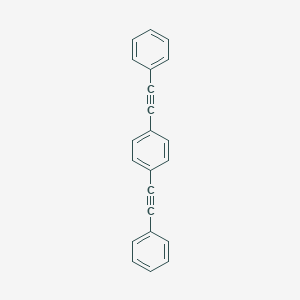
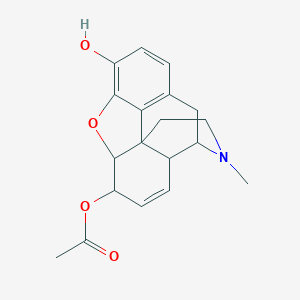
![7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pentyl]cyclopentyl]heptanoic acid](/img/structure/B159330.png)
